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Compound of Interest

Compound Name: Chromium hexafluoride

Cat. No.: B1232751 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the theoretically studied isomers of chromium
hexafluoride (CrF₆). As a yet-unsynthesized and potentially hypothetical molecule, this

document focuses exclusively on the computational data derived from Density Functional

Theory (DFT) studies. The primary isomers of interest, the octahedral (Oₕ) and trigonal

prismatic (D₃ₕ) structures, are compared based on their predicted relative energies,

geometries, and vibrational frequencies.

Recent computational and matrix-isolation experiments suggest that previous claims of CrF₆

synthesis were likely a misidentification of chromium pentafluoride (CrF₅) and its dimer,

Cr₂F₁₀[1][2][3]. Therefore, all data presented herein is based on theoretical models.

Data Presentation
Relative Energies and Structural Parameters
The stability and geometry of the octahedral and trigonal prismatic isomers of CrF₆ have been

investigated using various DFT functionals. The key quantitative findings from these theoretical

studies are summarized below.
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Isomer Point Group
Relative
Energy
(kcal/mol)

Cr-F Bond
Length (Å)

Reference

Octahedral Oₕ 0.0 1.73 [4][5]

Trigonal

Prismatic

(Transition State)

D₃ₕ 16.9
Not specified in

abstract
[4][5]

Note: The octahedral isomer is consistently predicted to be the ground state structure[4][5]. The

trigonal prismatic form is identified as a transition state for pseudorotation of the octahedral

structure[4][5].

Vibrational Frequencies
Vibrational frequency analysis is crucial for characterizing stationary points on the potential

energy surface. The calculated vibrational frequencies for the octahedral isomer of CrF₆ are

presented below. Imaginary frequencies indicate a transition state rather than a stable

minimum.

Isomer Vibrational Mode Frequency (cm⁻¹) Reference

Octahedral (Oₕ) t₁ᵤ (IR active) 741 [4][5]

Octahedral (Oₕ) t₂ᵤ (inactive) 307 [4][5]

Octahedral (Oₕ) eᵧ (Raman active) 664 [4][5]

Octahedral (Oₕ) t₂ᵧ (Raman active) 338 [4][5]

Octahedral (Oₕ) a₁ᵧ (Raman active) 711 [4][5]

Experimental and Computational Protocols
As chromium hexafluoride has not been definitively synthesized, all presented data are from

computational studies. The methodologies employed in the key cited literature are detailed

below.
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Computational Methodology by Vanquickenborne et al.
(1996)

Software: Not explicitly stated in the abstract.

Method: Density Functional Theory (DFT).

Functional: The Local Density Approximation (LDA) was used for geometry optimizations and

vibrational frequency calculations. Nonlocal corrections were added to obtain more accurate

binding energies.

Basis Set: Not explicitly stated in the abstract.

Procedure:

The geometries of the chromium hexafluoride isomers were optimized using the LDA

method.

Vibrational frequencies were calculated at the optimized geometries to characterize the

nature of the stationary points.

Binding energies were calculated with the inclusion of nonlocal corrections to the LDA

energies.

Visualizations
Logical Workflow of a Comparative DFT Study
The following diagram illustrates the typical workflow for a comparative DFT study of molecular

isomers.
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Caption: A flowchart of the computational workflow for comparing molecular isomers using DFT.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [A Comparative Guide to the Theoretical Isomers of
Chromium Hexafluoride]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1232751#comparative-dft-studies-of-chromium-
hexafluoride-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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